molecular formula C16H22N6 B6438311 N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548997-76-6

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Katalognummer: B6438311
CAS-Nummer: 2548997-76-6
Molekulargewicht: 298.39 g/mol
InChI-Schlüssel: LLAHZPFJOHADKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine (CAS 2548997-76-6) is a heterocyclic compound of significant interest in medicinal chemistry and biological research . Its structure features a pyrimidine core substituted with an ethylamine group at the 4-position and a piperazine ring, which is further modified with a (pyridin-2-yl)methyl group at the 2-position . This nitrogen-rich scaffold is common in the development of kinase inhibitors and receptor modulators, as the pyrimidine component can mimic purine bases in biological systems, allowing it to interact with key enzymatic pathways . The compound's mechanism of action is believed to involve binding to specific molecular targets such as enzymes or receptors, thereby modulating signal transduction cascades that regulate critical cellular processes like proliferation and apoptosis . Research into its biological activity suggests potential as a lead compound in pharmaceutical development, with investigations exploring its anti-cancer and anti-inflammatory properties . It is also utilized in ligand design for coordination chemistry and serves as a valuable synthetic intermediate for constructing more complex organic molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-ethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-17-15-6-8-19-16(20-15)22-11-9-21(10-12-22)13-14-5-3-4-7-18-14/h3-8H,2,9-13H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHZPFJOHADKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination

Reacting 3 with pyridine-2-carbaldehyde (5) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12–24 hours affords the target compound (6) (Figure 1C). This method avoids harsh conditions and minimizes over-alkylation. Yields range from 65–75% after silica gel purification.

Alkylation with Pyridin-2-ylmethyl Halides

Using pyridin-2-ylmethyl chloride (7) in the presence of K₂CO₃ in acetonitrile at 60°C for 6 hours achieves similar results but requires anhydrous conditions. This method is less favored due to reagent instability and lower yields (50–60%).

Optimization and Mechanistic Insights

  • Catalysis : Palladium-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in Boc-deprotection steps.

  • Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 150°C, 30 minutes) enhances throughput.

  • Purification : Semi-preparative HPLC with C18 columns resolves closely related byproducts.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.50–2.70 (m, 8H, piperazine), 3.85 (s, 2H, CH₂Py), 6.50 (d, J = 5.1 Hz, 1H, pyrimidine-H), 8.45 (d, J = 5.1 Hz, 1H, pyrimidine-H), 7.20–8.60 (m, 4H, pyridine-H).

  • MS (ESI) : m/z 298.39 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Reductive Amination75≥95Mild conditions, fewer byproducts
Alkylation with Halide60≥90Faster reaction time
Boc-Protected Pathway85≥98High regioselectivity

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine moiety, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

    N-oxides: From oxidation reactions.

    Piperidine derivatives: From reduction reactions.

    Substituted pyrimidines and pyridines: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmission.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism by which N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents on Piperazine/Piperidine Core Heterocycle Reference
N-Ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine (Target) C₁₇H₂₂N₆ 310.40* (Pyridin-2-yl)methyl Pyrimidin-4-amine
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine C₁₆H₂₂FN₇ 331.39 6-Ethyl-5-fluoropyrimidin-4-yl Pyrimidin-2-amine
N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine C₁₆H₁₉F₃N₆ 352.36 2-(Trifluoromethyl)pyridin-4-yl Pyrimidin-2-amine
2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine C₂₀H₂₇N₇O₂S 429.54 Methylsulfonylpiperidine Imidazo[4,5-c]pyridine
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine C₃₂H₄₁N₇O₃ 595.73 4-Methylpiperazin-1-ylpiperidine Pyrimidin-2-amine

Functional Group Impact

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in enhances hydrophobicity and metabolic stability compared to the (pyridin-2-yl)methyl group in the target compound.
  • Aromatic vs.
  • Steric Effects :
    • The 4-methylpiperazin-1-ylpiperidine substituent in introduces steric bulk, which may reduce membrane permeability compared to simpler piperazine derivatives.

Pharmacological Relevance

  • Kinase Inhibition : Compounds like and are designed to target ATP-binding pockets in kinases, leveraging pyrimidine’s ability to mimic adenine .
  • CNS Penetration : The ethylamine group in the target compound and may enhance blood-brain barrier permeability, a feature critical for neurotherapeutic agents .
  • Antimicrobial Activity : Pyrimidine derivatives with piperazine substituents (e.g., ) often exhibit broad-spectrum antimicrobial effects due to DNA intercalation or topoisomerase inhibition .

Biologische Aktivität

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core along with a piperazine ring and a pyridine moiety, allows for diverse biological interactions. This article explores its biological activity, synthesis, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is C15H21N5, with a molecular weight of approximately 273.36 g/mol. The compound's structure includes:

  • Pyrimidine Core : Central to its biological activity.
  • Piperazine Ring : Enhances receptor binding and modulation.
  • Pyridine Moiety : Contributes to its interaction with various enzymes and receptors.

Biological Activity

Research indicates that N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine exhibits significant biological activity, particularly as an enzyme inhibitor and in receptor interactions. Key findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate, crucial for nucleotide synthesis, leading to the potential treatment of cancer and other proliferative diseases .
  • Receptor Binding : Studies suggest that this compound interacts with several receptors involved in cellular signaling pathways, influencing processes such as inflammation and neuroprotection .
  • Therapeutic Applications : It has been explored for its potential in treating conditions like cancer and neurological disorders due to its ability to modulate multiple biological processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-4-yl)pyridin-4-aminesLacks piperazine ringSimpler structure
2-methyl-3-(2-piperazin-1-ylet)-pyrido[1,2-a]pyrimidinContains piperazine but different coreDifferent pharmacological profile
5-(4-Ethyl-piperazinoyl)-methyl-pyridineSimilar piperazine attachmentVaries in core structure

N-ethyl-2-{4-[ (pyridin - 2 - yl) methyl] piperazin - 1 - yl} pyrimidin - 4 - amine stands out due to its specific combination of functional groups, which confers distinct chemical properties and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

  • Cancer Models : In preclinical trials, the compound demonstrated potent anti-cancer activity by inhibiting cell proliferation through DHFR inhibition .
  • Neurological Studies : Its effects on neuroprotective pathways have been documented, suggesting potential applications in treating neurodegenerative diseases.
  • Inflammation Pathways : Research indicates that it may modulate inflammatory responses, making it a candidate for conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the key structural features of N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine that influence its reactivity?

  • Answer : The compound features a pyrimidine core substituted with an ethylamine group at position 4 and a piperazine ring at position 2. The piperazine is further modified with a pyridin-2-ylmethyl group. These substituents influence electronic properties (e.g., electron-donating/withdrawing effects) and steric accessibility. The pyridine ring enhances π-π stacking potential, while the ethyl group may modulate solubility and metabolic stability. Similar analogs (e.g., 4-(4-methylpiperazin-1-yl)pyrimidine derivatives) show that substituent positioning affects binding affinity in enzyme assays .

Q. What methodologies are commonly employed in the synthesis of this compound?

  • Answer : Multi-step synthesis typically involves:

Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig amination (e.g., using cesium carbonate as a base) .

Functionalization : Pyridine-methyl groups are added via reductive amination or alkylation .

Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., from dimethoxyethane) are standard .
Example : A patent () outlines a 4-step synthesis starting from dibenzyl-protected precursors, achieving intermediates verified by MS (m/z 198 [M+H]+) and NMR.

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Answer :

TechniqueKey DataReference
¹H/¹³C NMR Chemical shifts for ethyl (δ ~1.2–1.4 ppm), pyrimidine protons (δ ~8.5 ppm), and piperazine/pyridine signals
HRMS (ESI) Molecular ion peaks (e.g., m/z 452 [M+H]+ for analogs)
X-ray crystallography Confirms dihedral angles and hydrogen bonding patterns (e.g., pyrimidine-phenyl twist: ~12°)

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale applications?

  • Answer : Key strategies include:

  • Catalyst screening : Copper(I) bromide and cesium carbonate improve coupling efficiency in heterocyclic systems .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require post-synthesis acid-base partitioning to remove impurities .
  • Purification : Gradient elution in chromatography (e.g., 0–100% ethyl acetate/hexane) resolves closely related byproducts .

Q. How might contradictions in reported biological activity data be resolved?

  • Answer : Discrepancies often arise from:

  • Polymorphism : Crystal packing (e.g., hydrogen bonding variations in N-(4-chlorophenyl) analogs) alters solubility and bioavailability .
  • Assay conditions : Differences in cell lines (e.g., p38 MAP kinase inhibition studies) or enzyme sources affect IC₅₀ values .
  • Structural analogs : Subtle substitutions (e.g., methyl vs. ethyl groups) significantly impact target binding .

Q. What computational approaches aid in designing derivatives with improved activity?

  • Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetic routes .
  • Molecular docking : Models interactions with targets (e.g., p38 MAP kinase) to guide substituent modifications .
  • Machine learning : Analyzes experimental datasets to identify optimal reaction conditions (e.g., temperature, catalyst loadings) .

Q. How does hydrogen bonding influence the compound’s crystal structure and stability?

  • Answer : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N4–H4 and piperazine N5) stabilize six-membered rings, as seen in analogs . Weak C–H⋯O and C–H⋯π interactions further stabilize crystal lattices, affecting melting points and solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.